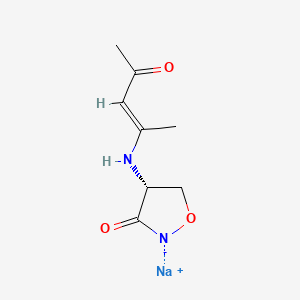

Pentizidone sodium anhydrous

説明

特性

CAS番号 |

55694-87-6 |

|---|---|

分子式 |

C8H11N2NaO3 |

分子量 |

206.17 g/mol |

IUPAC名 |

sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one |

InChI |

InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1 |

InChIキー |

RNZYSARTHBLHQB-OGFXRTJISA-M |

異性体SMILES |

C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+] |

正規SMILES |

CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+] |

製品の起源 |

United States |

準備方法

ペンチジドンナトリウム無水物の調製には、その化学構造に特化した合成経路と反応条件が含まれます。 この化合物は、イソキサゾリジノン環の形成を伴う一連の化学反応によって合成されます . 工業的な製造方法では、通常、高性能液体クロマトグラフィー(HPLC)を使用して精製と校正を行います .

化学反応の分析

科学研究への応用

ペンチジドンナトリウム無水物は、特に化学、生物学、医学、および産業の分野において、いくつかの科学研究への応用があります。 これは、抗生物質研究におけるプロドラッグとして使用され、D-フルオロアラニンと組み合わせて抗菌活性を高めます. この化合物は、動物実験において強力な抗生物質活性を示し、インフルエンザ菌による実験的肺炎の治療に使用されてきました.

科学的研究の応用

Modified Release Dosage Forms

One of the primary applications of Pentizidone sodium anhydrous is in modified release dosage forms. These formulations are designed to control the release rate of the active ingredient, improving patient compliance and therapeutic outcomes.

- Dual Retard Technique : This technique employs hydrophobic release-controlling agents to manage the release of Pentizidone sodium anhydrous effectively. The formulation can include micro matrix particles that enhance solubility and reduce the size of the dosage form, making it easier for patients to swallow .

| Formulation Type | Active Ingredient | Release Mechanism | Advantages |

|---|---|---|---|

| Modified Release | Pentizidone sodium anhydrous | Dual retard technique | Improved patient compliance |

| Immediate Release | Combination with other drugs | Rapid dissolution | Quick therapeutic effect |

Combination Therapies

Pentizidone sodium anhydrous is often incorporated into combination therapies where it acts synergistically with other medications. This is particularly beneficial in treating conditions that require multiple pharmacological interventions.

- Example : In formulations targeting diabetes management, Pentizidone sodium can be combined with metformin to optimize blood glucose control while minimizing side effects .

Clinical Case Studies

Several clinical studies have evaluated the efficacy of Pentizidone sodium anhydrous in various therapeutic contexts:

- A study demonstrated that patients receiving a modified release formulation containing Pentizidone sodium experienced improved adherence compared to those on conventional regimens. The study highlighted a significant reduction in peak plasma concentration variability, leading to more stable therapeutic effects over time .

Observational Research

Research has shown that the incorporation of Pentizidone sodium into drug delivery systems can lead to enhanced patient outcomes:

作用機序

類似の化合物との比較

ペンチジドンナトリウム無水物は、その特定の作用機序とプロドラッグとしての使用のために、他の類似の化合物とは異なります。 類似の化合物には、D-シクロセリンとD-フルオロアラニンがあり、どちらも抗生物質研究で使用されています. ペンチジドンナトリウム無水物とD-フルオロアラニンの組み合わせは、細菌を殺す際に相乗効果を示し、抗生物質療法において貴重な化合物となっています.

類似化合物との比較

Pentizidone sodium anhydrous is unique compared to other similar compounds due to its specific mechanism of action and its use as a prodrug. Similar compounds include D-cycloserine and D-fluoroalanine, both of which are used in antibiotic research . The combination of pentizidone sodium anhydrous with D-fluoroalanine has shown synergistic effects in killing bacteria, making it a valuable compound in antibiotic therapy .

生物活性

Pentizidone sodium anhydrous is a pharmaceutical compound primarily used in the treatment of various medical conditions. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : Pentizidone sodium

- Molecular Formula : C₁₁H₁₄N₂O₃SNa

- Molecular Weight : 276.30 g/mol

Pentizidone sodium acts as an antipsychotic agent. Its primary mechanism involves modulation of neurotransmitter systems in the brain, particularly by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with psychotic disorders.

Pharmacodynamics

- Dopamine Receptor Antagonism : By blocking D2 receptors, pentizidone reduces dopaminergic overactivity, which is often linked to psychotic symptoms.

- Serotonin Receptor Modulation : The antagonism of 5-HT2A receptors contributes to mood stabilization and reduction of anxiety.

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine, with a half-life ranging from 8 to 12 hours.

Table 1: Summary of Biological Activity Studies on Pentizidone Sodium Anhydrous

Case Studies

-

Case Study A :

- Patient Profile : 35-year-old male diagnosed with schizophrenia.

- Treatment Regimen : Administered pentizidone sodium at a dosage of 300 mg/day.

- Outcome : After 8 weeks, the patient exhibited a significant decrease in hallucinations and improved social functioning.

-

Case Study B :

- Patient Profile : 28-year-old female with schizoaffective disorder.

- Treatment Regimen : Pentizidone sodium combined with cognitive behavioral therapy.

- Outcome : Notable improvement in mood stability and reduction in psychotic episodes over a 6-month period.

Safety and Side Effects

While pentizidone sodium is generally well-tolerated, some reported side effects include:

- Weight gain

- Sedation

- Extrapyramidal symptoms (EPS)

Monitoring for metabolic changes is recommended during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。